molecular formula C11H16ClN3O2S B13881702 5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline

5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline

Cat. No.: B13881702
M. Wt: 289.78 g/mol
InChI Key: WQYGGQRZILYUTN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by sulfonylation to introduce the sulfonyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, while the piperazine ring enhances the compound’s stability and bioavailability . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C11H16ClN3O2S

Molecular Weight

289.78 g/mol

IUPAC Name

5-chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline

InChI

InChI=1S/C11H16ClN3O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3

InChI Key

WQYGGQRZILYUTN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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